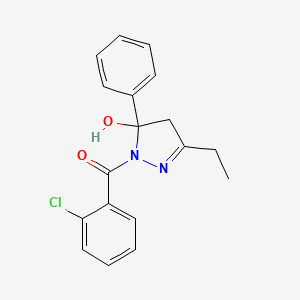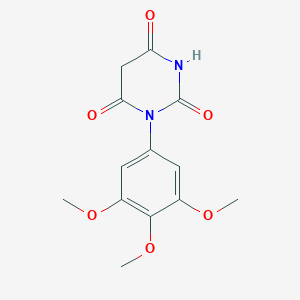![molecular formula C18H25BrClNO6 B4923010 1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4923010.png)
1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate, commonly known as BFEPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFEPM is a piperidine derivative that has been synthesized using specific methods.
Wirkmechanismus
The mechanism of action of BFEPM is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. BFEPM has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways in cells.
Biochemical and Physiological Effects:
BFEPM has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. BFEPM has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, BFEPM has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
BFEPM has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. BFEPM is also stable and can be stored for long periods without degradation. However, BFEPM has some limitations for lab experiments. It is highly toxic and must be handled with care. In addition, the mechanism of action of BFEPM is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the study of BFEPM. One direction is to further investigate its potential use as an anticancer agent. Studies could focus on optimizing the dosage and delivery of BFEPM to maximize its effectiveness. Another direction is to investigate its potential use in the treatment of neurological disorders. Studies could focus on the mechanism of action of BFEPM and its effects on specific neurological pathways. Finally, studies could investigate the potential use of BFEPM as an antifungal and antibacterial agent.
Synthesemethoden
BFEPM can be synthesized using a series of chemical reactions. The synthesis begins with the reaction of 4-bromo-2-chlorophenol with ethylene oxide in the presence of a base to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is then reacted with 1,4-dimethylpiperazine to form 1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine. Finally, the piperazine derivative is reacted with oxalic acid to form 1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate.
Wissenschaftliche Forschungsanwendungen
BFEPM has been extensively studied for its potential applications in various fields of science. It has been found to have significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BFEPM has also been studied for its potential use as an antifungal and antibacterial agent. In addition, BFEPM has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrClNO2.C2H2O4/c1-13-4-6-19(7-5-13)8-9-20-10-11-21-16-3-2-14(17)12-15(16)18;3-1(4)2(5)6/h2-3,12-13H,4-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXWDHOALNXGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4922927.png)
![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4922933.png)
![4-({2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B4922954.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4922958.png)
![N-(2,3-dimethylphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4922971.png)
![1-(1-adamantyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4922974.png)


![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923011.png)
![N-(3,4-dimethylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4923013.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923021.png)
![N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4923025.png)
![4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4923032.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B4923039.png)